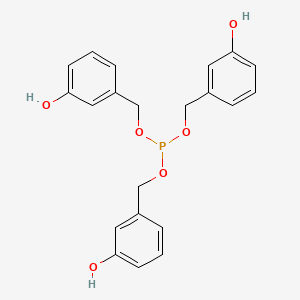
Tris(m-methylphenyl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(m-methylphenyl) phosphite is an organophosphorus compound with the molecular formula C21H21O3P. It is a colorless to pale yellow crystalline solid with a distinct aromatic odor. This compound is known for its applications in organic synthesis and as an antioxidant in polymeric materials .
准备方法
Synthetic Routes and Reaction Conditions: Tris(m-methylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with m-methylphenol (m-cresol) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds via the formation of intermediate mono- and di-substituted phosphites, which are then fully substituted to form the this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of microreactors and optimized reaction conditions can achieve kilogram-scale production with yields up to 88% .
化学反应分析
Types of Reactions: Tris(m-methylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium (Pd) and platinum (Pt) are used to form coordination complexes[][3].
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Coordination: Metal-phosphite complexes[][3].
科学研究应用
作用机制
The mechanism of action of tris(m-methylphenyl) phosphite involves its ability to donate electrons and form stable complexes with metal ions. This property makes it an effective antioxidant, as it can scavenge free radicals and prevent oxidative degradation. In coordination chemistry, it acts as a ligand, donating its lone pair of electrons to form stable metal-phosphite complexes .
相似化合物的比较
- Tris(4-methylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(allylphenyl) phosphite
- Tris(mercaptobenzothiazoyl) thiophosphate
Comparison: Tris(m-methylphenyl) phosphite is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct steric and electronic properties. Compared to tris(4-methylphenyl) phosphite, it has a different spatial arrangement, affecting its reactivity and coordination behavior. The presence of methyl groups in the meta position also influences its antioxidant activity, making it a valuable compound in polymer stabilization .
属性
CAS 编号 |
620-38-2 |
|---|---|
分子式 |
C21H21O6P |
分子量 |
400.4 g/mol |
IUPAC 名称 |
tris[(3-hydroxyphenyl)methyl] phosphite |
InChI |
InChI=1S/C21H21O6P/c22-19-7-1-4-16(10-19)13-25-28(26-14-17-5-2-8-20(23)11-17)27-15-18-6-3-9-21(24)12-18/h1-12,22-24H,13-15H2 |
InChI 键 |
BZOQMVCFICSPPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)COP(OCC2=CC(=CC=C2)O)OCC3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


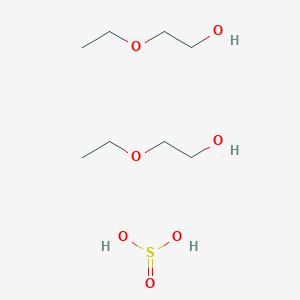
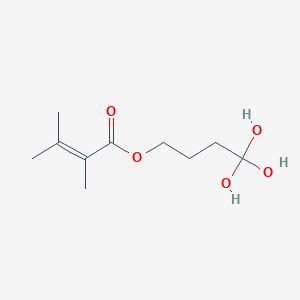
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
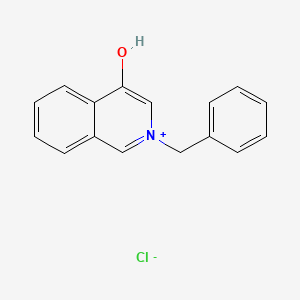
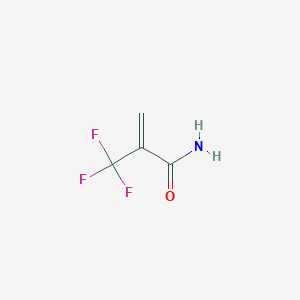
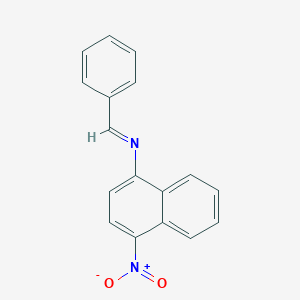
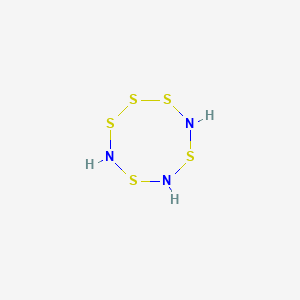
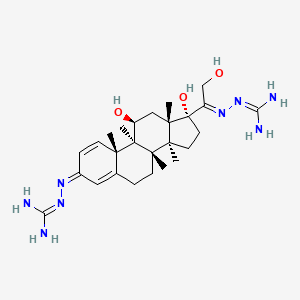
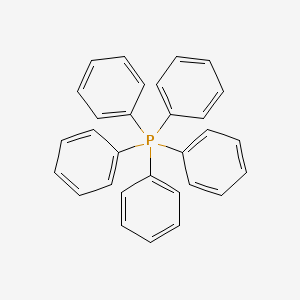
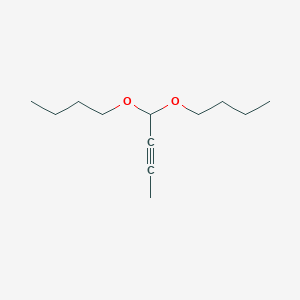
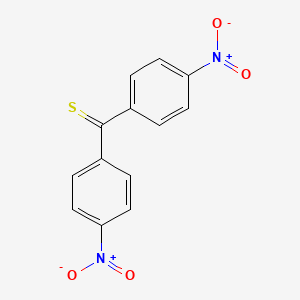
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)

